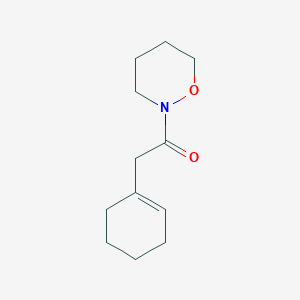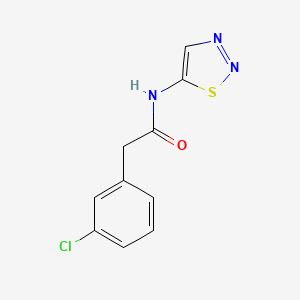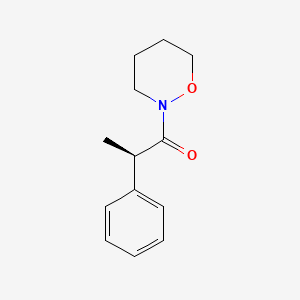
2-(Cyclohexen-1-yl)-1-(oxazinan-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexen-1-yl)-1-(oxazinan-2-yl)ethanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CXOE and has a molecular formula of C12H17NO2. CXOE is an organic compound that belongs to the class of ketones and has a molecular weight of 207.27 g/mol.
Wirkmechanismus
The mechanism of action of CXOE is not fully understood, but it has been proposed that it induces apoptosis in cancer cells by targeting the mitochondrial pathway. CXOE has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to mitochondrial dysfunction and ultimately cell death.
Biochemical and Physiological Effects
CXOE has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by targeting the mitochondrial pathway. CXOE has also been found to inhibit the proliferation of cancer cells and induce cell cycle arrest. In addition, CXOE has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CXOE in laboratory experiments is its relatively simple synthesis method. CXOE is also readily available and can be purchased from many chemical suppliers. However, one of the limitations of using CXOE in laboratory experiments is its limited solubility in water, which can make it challenging to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the study of CXOE. One possible direction is to further investigate its potential as an anticancer drug. This could involve testing its efficacy in animal models and developing new derivatives of CXOE with improved potency and selectivity. Another possible direction is to explore its potential as an anti-inflammatory and antioxidant agent. This could involve studying its effects in animal models of inflammatory diseases and oxidative stress. Finally, there is potential for CXOE to be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Synthesemethoden
CXOE can be synthesized through a multistep process involving the reaction of cyclohexanone and 2-aminoethanol. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. The amine is then oxidized to form the final product, CXOE. This synthesis method is relatively straightforward and has been used in many laboratories to produce CXOE.
Wissenschaftliche Forschungsanwendungen
CXOE has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of CXOE is in medicinal chemistry, where it has been shown to exhibit significant anticancer activity. CXOE has been found to induce apoptosis in cancer cells by targeting the mitochondrial pathway. This makes it a potential candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
2-(cyclohexen-1-yl)-1-(oxazinan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c14-12(13-8-4-5-9-15-13)10-11-6-2-1-3-7-11/h6H,1-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKUXPYOFWUGQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC(=O)N2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide](/img/structure/B6623946.png)

![(3-Chlorothiophen-2-yl)-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6623958.png)
![(5-Methylthiophen-3-yl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B6623962.png)
![2-cyclopropyl-N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1H-pyrrole-3-carboxamide](/img/structure/B6623970.png)
![1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea](/img/structure/B6623976.png)
![2-(2-ethylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B6623979.png)

![3-methyl-5-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine](/img/structure/B6623995.png)

![3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide](/img/structure/B6624018.png)
![2-[(3-cyano-6-methylpyridin-2-yl)-methylamino]-N-(3,5-difluorophenyl)acetamide](/img/structure/B6624024.png)

![N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide](/img/structure/B6624032.png)